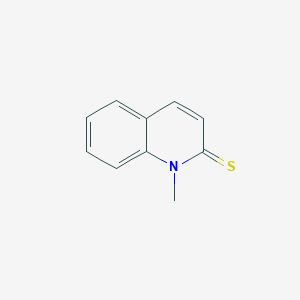![molecular formula C13H16N2O2 B2846371 2,3-dihydrospiro[indene-1,2'-morpholine]-4'-carboxamide CAS No. 2124754-01-2](/img/structure/B2846371.png)
2,3-dihydrospiro[indene-1,2'-morpholine]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide is a spirocyclic compound characterized by its unique structure, where two rings share a single common atom. This compound is part of a broader class of spiro compounds known for their diverse biological activities and structural versatility. The molecular formula of Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide is C23H23N3O2, and it has a molecular weight of 373.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide typically involves multi-step organic reactions. One common method includes the [3+2] cycloaddition reaction, where an azomethine ylide is generated in situ and reacts with a suitable dipolarophile . This reaction is often carried out under mild conditions, using solvents like ethanol or acetonitrile, and may require catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of spiro compounds, including Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide, often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound, yielding reduced spiro derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spiro compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols in polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized spiro derivatives, reduced spiro compounds, and substituted spiro compounds with various functional groups .
Scientific Research Applications
Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: A simple spiro compound with two identical rings.
Spiropentadiene: A highly strained spiro compound with unique reactivity.
Spirooxindoles: Known for their biological activities and used in medicinal chemistry.
Uniqueness
Spiro[1,2-dihydroindene-3,2’-morpholine]-4’-carboxamide stands out due to its specific structural features, which confer unique reactivity and biological activity.
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-12(16)15-7-8-17-13(9-15)6-5-10-3-1-2-4-11(10)13/h1-4H,5-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPFEAUFXKXEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(CCO2)C(=O)N)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2846288.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2846292.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B2846294.png)
![N-(diphenylmethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846298.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-nitropyridine](/img/structure/B2846301.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2846302.png)
![2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2846304.png)


![6-benzyl-5-(benzylthio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2846307.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2846308.png)


